9-benzyl-3-(4-ethoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
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Overview
Description
9-benzyl-3-(4-ethoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique tricyclic structure, which includes a triazole ring fused to a purine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-3-(4-ethoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-(5-amino-1-phenyl or benzyl)-4-(cyanoformimidoyl)-1H-imidazoles with acetylacetone under controlled conditions . The reaction is carried out in an inert atmosphere, often using dry ethanol as a solvent and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-benzyl-3-(4-ethoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxyphenyl positions using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. They are studied for their interactions with various biological targets.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 9-benzyl-3-(4-ethoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and purine rings play a crucial role in these interactions, allowing the compound to fit into the active sites of target proteins .
Comparison with Similar Compounds
Similar Compounds
6-Carbamoyl-2-alkyl-9-(phenyl or benzyl)-9H-purines: These compounds share a similar purine structure but differ in the substituents attached to the purine ring.
Triazolothiadiazines: These compounds have a triazole ring fused to a thiadiazine ring, offering different biological activities and applications.
Uniqueness
The uniqueness of 9-benzyl-3-(4-ethoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione lies in its specific combination of substituents and ring systems. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H22N6O3 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
5-benzyl-8-(4-ethoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
InChI |
InChI=1S/C23H22N6O3/c1-4-32-17-12-10-16(11-13-17)19-24-25-22-28(14-15-8-6-5-7-9-15)18-20(29(19)22)26(2)23(31)27(3)21(18)30/h5-13H,4,14H2,1-3H3 |
InChI Key |
DNVKAFJYQPZSBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC=C5)C(=O)N(C(=O)N4C)C |
Origin of Product |
United States |
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